Bupivacaine hydrochloride
Overview
Description
Bupivacaine hydrochloride is a widely used local anesthetic belonging to the amide group. It is primarily employed to decrease sensation in a specific area, making it invaluable in various medical procedures such as surgeries, dental procedures, and labor pain management . Discovered in 1957, this compound is known for its long duration of action and potency, making it a preferred choice for prolonged surgical procedures .
Mechanism of Action
Target of Action
Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . It binds to the intracellular portion of voltage-gated sodium channels on neuronal cell membranes .
Mode of Action
This compound blocks the generation and conduction of nerve impulses . This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion influx into nerve cells. By blocking this, it prevents the nerve cells from reaching the threshold for electrical excitation, thereby inhibiting the propagation of the nerve impulse .
Pharmacokinetics
This compound is metabolized in the liver and forms a metabolite known as pipecoloxylidine (PPX) . The rate of systemic absorption of this compound is dependent upon the dose and concentration of the drug administered, the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the preparation . The half-life of this compound in adults is 2.7 hours .
Result of Action
The primary result of this compound’s action is the blockade of nerve impulse generation and conduction, leading to local or regional anesthesia . This effectively numbs the area it is applied to, providing pain relief .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of epinephrine can prevent systemic absorption and extend the duration of its action . Additionally, the vascularity of the administration site can affect the rate of systemic absorption .
Biochemical Analysis
Biochemical Properties
Bupivacaine Hydrochloride acts as a Na+ channel blocker, local anesthetic, and cAMP production inhibitor . It interacts with enzymes such as EC 3.1.1.8 (cholinesterase) and EC 3.6.3.8 (Ca (2+)-transporting ATPase) inhibitor . It acts as a surfactant molecule possessing both hydrophilic and lipophilic properties .
Cellular Effects
This compound blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve . This results in inhibition of depolarization with resultant blockade of conduction .
Molecular Mechanism
This compound works by blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This results in a decrease in the neuronal membrane’s permeability to sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to be sustained over time. For instance, in a study involving rats, it was found that the in vitro release and in vivo pharmacokinetic profiles as well as pharmacodynamic outcome (pain relief test) after subcutaneous administration in rats correlate well and clearly demonstrate the prolonged release and extended duration of activity of a novel nanoformulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, doses of this compound up to 2 mg/kg q8h are unlikely to be associated with systemic side effects if injected perineurally, epidurally, or intrapleurally .
Metabolic Pathways
This compound is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine with about 6% unchanged .
Transport and Distribution
This compound is distributed with a large volume of distribution of 72L . It is 95% protein-bound .
Subcellular Localization
The subcellular localization of this compound is primarily at the neuronal membrane where it acts to block sodium channels . This prevents membrane depolarization, nerve excitation, and propagation of nociceptive signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride involves several steps, starting with the readily available (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This compound undergoes chiral separation using l-(–)-dibenzoyl tartaric acid, followed by substitution and a salting reaction to yield this compound with high purity . The reaction conditions typically involve the use of solvents like toluene and reagents such as anhydrous potassium carbonate and tetrabutyl ammonium bromide .
Industrial Production Methods: Industrial-scale production of this compound focuses on optimizing yield and purity while ensuring safety and cost-effectiveness. The process involves the use of high-performance liquid chromatography (HPLC) for analysis and quality control . The production scale can reach up to 20 kg, with a total yield of around 45% .
Chemical Reactions Analysis
Types of Reactions: Bupivacaine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in its synthesis, involving reagents like bromoalkanes.
Ion Association Complex Formation: Involves reagents like picric acid, forming complexes that can be analyzed spectrophotometrically.
Common Reagents and Conditions:
Substitution Reactions: Anhydrous potassium carbonate, tetrabutyl ammonium bromide, and bromoalkanes at temperatures around 80-85°C.
Ion Association Complex Formation: Picric acid and chloroform, with analysis performed using UV-Vis spectrophotometry.
Major Products:
Substitution Reactions: this compound with high purity and yield.
Ion Association Complex Formation: Yellow-colored solutions analyzed for their absorbance properties.
Scientific Research Applications
Bupivacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various compounds and in analytical chemistry for method development.
Biology: Studied for its effects on cellular processes and ion channels.
Medicine: Extensively used as a local anesthetic in surgeries, dental procedures, and labor pain management.
Industry: Employed in the formulation of injectable drugs and in the development of new drug delivery systems.
Comparison with Similar Compounds
Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to bupivacaine.
Ropivacaine: Similar in structure and function but with a lower potential for cardiotoxicity.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiac toxicity, making it a safer alternative.
Uniqueness of Bupivacaine Hydrochloride: this compound is unique due to its long duration of action and high potency, making it suitable for prolonged surgical procedures. Its ability to provide effective local anesthesia with minimal systemic absorption when combined with epinephrine further enhances its clinical utility .
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
Record name | Bupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
Record name | Bupivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bupivacaine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupivacaine hydrochloride | |
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Record name | Bloqueina | |
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Record name | Bupivacaine hydrochloride | |
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Record name | Bupivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bupivacaine Hydrochloride?
A: this compound is a local anesthetic that exerts its action by reversibly binding to voltage-gated sodium channels in nerve membranes. [, , ] This binding effectively blocks the influx of sodium ions, preventing depolarization and the subsequent conduction of nerve impulses. [, , ]
Q2: Can you elaborate on the downstream effects of this compound's interaction with sodium channels?
A: By inhibiting sodium influx, this compound primarily disrupts the transmission of pain signals along nerve fibers. [, , , , , ] This blockade effectively produces localized analgesia, numbing the targeted area. [, , , , ] The duration and intensity of this analgesic effect are influenced by factors such as the dose administered, site of administration, and the presence of vasoconstrictors like epinephrine. [, , , , ]
Q3: How does the structure of this compound relate to its anesthetic properties?
A: this compound belongs to the amino-amide class of local anesthetics. [, ] Its structure comprises an aromatic ring linked to an amine group by an amide bond. [] This specific arrangement, along with the presence of a butyl group on the tertiary amine, contributes to its potent and long-lasting anesthetic effects. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H28N2O • HCl. Its molecular weight is 324.9 g/mol. []
Q5: Are there any studies investigating the controlled release of this compound?
A: Yes, research has explored encapsulating this compound within biodegradable microspheres composed of poly(D,L-lactic-co-glycolic acid) (PLGA) and poly(L-lactic acid) (PLLA) using the supercritical anti-solvent precipitation technique. [] This method has shown promise in achieving controlled release of the drug over extended periods, potentially improving its therapeutic efficacy.
Q6: What are the potential benefits of using liposomal formulations of this compound?
A: Liposomal Bupivacaine, a formulation encapsulating the drug within lipid bilayers, has demonstrated prolonged duration of analgesia compared to standard this compound in several studies. [, , ] This extended release profile can lead to reduced opioid consumption, potentially minimizing opioid-related side effects. [, , ]
Q7: Have there been any studies comparing the safety profiles of Liposomal Bupivacaine and standard this compound?
A: Data from preclinical studies in animals suggest that Liposomal Bupivacaine may have a more favorable safety profile than standard this compound when administered via various routes, including intravenous, epidural, and intrathecal. [] This improved safety profile is attributed to the gradual release of Bupivacaine from the liposomal formulation, resulting in lower peak plasma concentrations. []
Q8: What are the limitations of the existing research on Liposomal Bupivacaine?
A: While promising, the current body of evidence on Liposomal Bupivacaine primarily comprises single-center studies or pooled analyses. [] Further large-scale, multicenter, randomized controlled trials are crucial to confirm its efficacy, safety, and optimal use in various clinical settings. []
Q9: Are there any analytical methods for quantifying this compound in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is widely employed to quantify this compound in biological matrices. [, ] These techniques offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic and bioequivalence studies.
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